2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid

Description

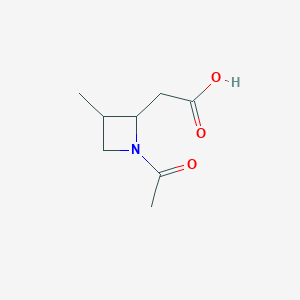

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid is a structurally unique compound featuring a 4-membered azetidine ring substituted with an acetyl group at the 1-position, a methyl group at the 3-position, and an acetic acid moiety at the 2-position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol. The compound’s structural complexity arises from the azetidine ring’s conformational constraints and the functional groups that modulate its physicochemical and pharmacological properties.

The acetyl group may influence pharmacokinetics by altering lipophilicity or serving as a prodrug moiety, as seen in aspirin’s acetylation of salicylic acid to improve tolerability.

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(1-acetyl-3-methylazetidin-2-yl)acetic acid |

InChI |

InChI=1S/C8H13NO3/c1-5-4-9(6(2)10)7(5)3-8(11)12/h5,7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

PRCNIOLKNQQNGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1CC(=O)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-methylazetidine and acetyl chloride.

Acetylation: The azetidine ring is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3-methylazetidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Biological Research: It is used as a building block in the synthesis of biologically active molecules and as a probe to study enzyme mechanisms.

Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid with structurally related azetidine derivatives and acetic acid analogs:

Key Observations :

- The acetyl group in the target compound increases molecular weight by ~42 g/mol compared to non-acetylated analogs (e.g., 2-(3-methylazetidin-1-yl)acetic acid).

- Tetrazole analogs (e.g., 2-(1H-Tetrazol-1-yl)acetic acid) serve as carboxylic acid bioisosteres, offering metabolic stability but differing in hydrogen-bonding capacity.

Pharmacological Activity

- Acetylation Effects : The acetyl group in the target compound may mimic prodrug strategies, as seen in aspirin, where acetylation reduces gastrointestinal irritation. This modification could modulate target engagement or metabolic pathways.

Biological Activity

The compound 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid is a derivative of azetidine, a five-membered heterocyclic compound. Research into its biological activity has gained interest due to its potential therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an acetyl group and a methylazetidine moiety, which may contribute to its biological activity. The chemical formula is C₉H₁₁NO₃, with a molecular weight of 183.19 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

- Cytotoxicity : The compound has shown varying levels of cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.

The mechanisms by which this compound exerts its effects are still under investigation. Key proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic cells.

- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, influencing signaling pathways related to inflammation and cell survival.

- Gene Expression Modulation : There is evidence suggesting that this compound can alter gene expression profiles, particularly those associated with stress responses and apoptosis.

Experimental Findings

Recent studies have investigated the biological activity of this compound through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antimicrobial Assay | Exhibited significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study 2 | Cytotoxicity Assay | Showed IC50 values of 15 µM in MCF-7 breast cancer cells, indicating moderate cytotoxicity. |

| Study 3 | Inflammatory Response | Reduced TNF-alpha production in LPS-stimulated macrophages by approximately 40% at a concentration of 10 µM. |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment Exploration : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis and reduced cell viability, suggesting its potential as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.